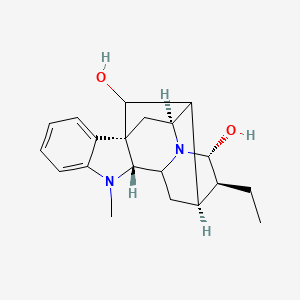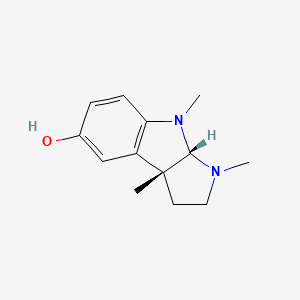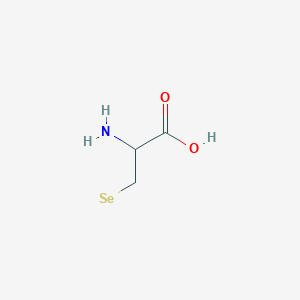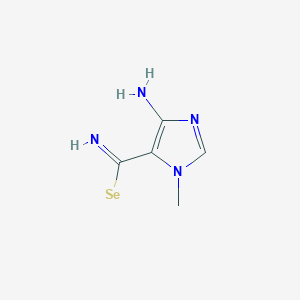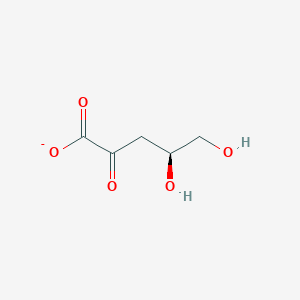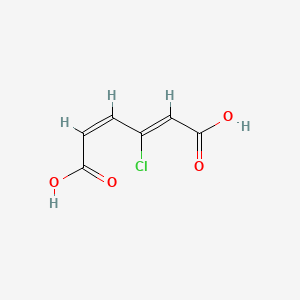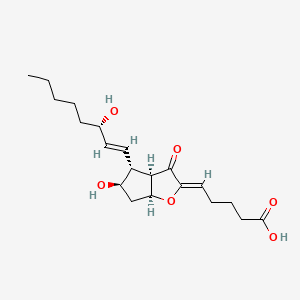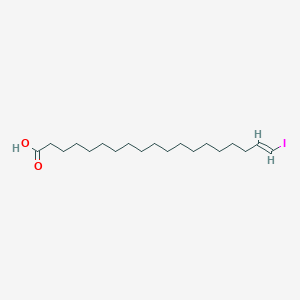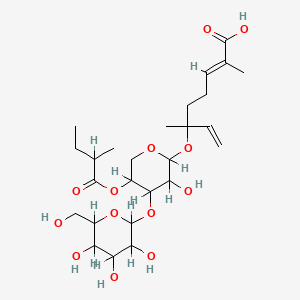
Linoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linoleate is an octadecadienoate with cis- double bonds at the 9- and 12- positions; the conjugate base of linoleic acid. It has a role as a plant metabolite and a human blood serum metabolite. It derives from a 9-HPODE(1-). It is a conjugate base of a linoleic acid.
A doubly unsaturated fatty acid, occurring widely in plant glycosides. It is an essential fatty acid in mammalian nutrition and is used in the biosynthesis of prostaglandins and cell membranes. (From Stedman, 26th ed)
Wissenschaftliche Forschungsanwendungen
Topical Drug Delivery Systems : Linoleic and oleic acids, as natural unsaturated fatty acids, have been utilized in creating innovative nanovesicles for drug delivery. These natural vesicles have demonstrated promising properties for topical administration, enhancing percutaneous permeation and antioxidant activity of certain compounds like ammonium glycyrrhizinate, which is known for its anti-inflammatory properties (Cristiano et al., 2021).
Health Benefits and Safety : Conjugated linoleic acid (CLA), a variant of linoleic acid, has been extensively researched for its potential in improving human health. Studies suggest it may be beneficial in controlling body fat, enhancing immunity, and reducing inflammation, with a substantial focus on its safety and effectiveness in humans (Pariza, 2004).
Stable Isotope Techniques in Pediatrics : In pediatric research, stable isotopes like 13C have been used to study metabolic processes, including the conversion of linoleic acid into other essential fatty acids. This method is noted for its safety and effectiveness in clinical and research applications involving children (Koletzko et al., 1998).
Antioxidant Activity Prediction : The antioxidant properties of essential oils, including those containing linoleic acid, have been studied using artificial neural networks. This approach enables the prediction of antioxidant capacity based on chemical composition, which is crucial for their potential use as preservatives or nutraceuticals by the food industry (Cortés Cabrera & Prieto, 2010).
Effects on Serum Lipids and Lipoproteins : Research comparing linoleic acid with its hydrogenation products like elaidic and stearic acid has shown significant effects on serum lipoprotein levels in humans. These findings are crucial for understanding dietary fats' impact on cholesterol and cardiovascular health (Zock & Katan, 1992).
Cosmetic and Therapeutic Applications : Ethyl linoleate, derived from linoleic acid, is used in cosmetics for its antibacterial, anti-inflammatory, and anti-acne properties. It inhibits melanin content and tyrosinase activity, suggesting potential as a whitening agent and for treating skin hyperpigmentation (Ko & Cho, 2017).
Catalytic Oxidation in Biodiesel : Methyl linoleate, a component of biodiesel, undergoes catalytic oxidation in the presence of iron acetate. This research is significant for understanding biodiesel stability and the effectiveness of antioxidants in preventing oxidation (Meng et al., 2021).
Metabolism in Healthy Women : A study on the metabolism of various forms of linoleic acid in healthy women showed differences in oxidation and incorporation into plasma lipid fractions and adipose tissue. This research provides insights into the dietary fatty acids' role in chronic diseases like obesity and diabetes (McCloy et al., 2004).
Radiation Protection : Linoleate has been found to reduce the frequency of micronuclei and chromosome aberrations caused by gamma rays, suggesting a protective role against radiation-induced cellular damage (Norman et al., 1988).
Ferryl Intermediates and Protein Radicals : Linoleate diol synthase (LDS), a hemeprotein, generates protein radicals and ferryl intermediates during catalysis. This understanding is crucial for the development of inhibitors and for the broader field of enzyme research (Su et al., 1998).
Eigenschaften
CAS-Nummer |
1509-85-9 |
|---|---|
Produktname |
Linoleate |
Molekularformel |
C18H31O2- |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
(9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/p-1/b7-6-,10-9- |
InChI-Schlüssel |
OYHQOLUKZRVURQ-HZJYTTRNSA-M |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-] |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-] |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-] |
Synonyme |
9 trans,12 trans Octadecadienoic Acid 9,12 Octadecadienoic Acid 9,12-Octadecadienoic Acid 9-trans,12-trans-Octadecadienoic Acid Acid, 9,12-Octadecadienoic cis,cis-9,12-Octadecadienoic Acid Linoelaidic Acid Linoelaidic Acid, (E,Z)-Isomer Linoleate Linoleic Acid Linoleic Acid, (E,E)-Isomer Linoleic Acid, (Z,E)-Isomer Linoleic Acid, (Z,Z)-Isomer Linoleic Acid, (Z,Z)-Isomer, 14C-Labeled Linoleic Acid, Ammonium Salt, (Z,Z)-Isomer Linoleic Acid, Calcium Salt, (Z,Z)-Isomer Linoleic Acid, Potassium Salt, (Z,Z)-Isomer Linoleic Acid, Sodium Salt, (E,E)-Isomer Linoleic Acid, Sodium Salt, (Z,Z)-Isomer Linolelaidic Acid trans,trans-9,12-Octadecadienoic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4,5-trimethoxy-N-[[[oxo-[(1S,2S)-2-phenylcyclopropyl]methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B1235910.png)
![3-[(11R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1235911.png)

